molecular formula C22H22N2O4 B2584608 N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 1351601-72-3

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No. B2584608
CAS RN: 1351601-72-3
M. Wt: 378.428
InChI Key: ABGQJCSAQUEAJO-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide, also known as HNEEO, is a novel compound that has been synthesized and studied for its potential applications in scientific research. HNEEO belongs to the class of oxalamide compounds and has shown promising results in various studies.

Scientific Research Applications

Catalysis and Photocatalysis

Organic Synthesis and Fluorescent Probes

A study on the interaction of fluorescent probes with Bovine Serum Albumin (BSA) illustrates the utility of certain naphthalene-derived compounds in biochemical research, potentially aiding in the development of diagnostic tools or studies on protein interactions (Ghosh et al., 2016).

Environmental Science and Degradation Pathways

The structure of the ring cleavage product of 1-Hydroxy-2-Naphthoate, a phenanthrene-degradative pathway intermediate, highlights the significance of understanding compound breakdown in microbial degradation processes. This research can contribute to bioremediation and the understanding of environmental pollutant degradation (Adachi et al., 1999).

Green Chemistry

The application of ionic liquid halide nucleophilicity for the cleavage of ethers presents a green chemistry approach to regenerate phenols from ethers, emphasizing the importance of sustainable and environmentally friendly chemical processes (Boovanahalli et al., 2004).

properties

IUPAC Name

N'-(2-hydroxy-2-naphthalen-1-ylethyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-28-17-9-4-6-15(12-17)13-23-21(26)22(27)24-14-20(25)19-11-5-8-16-7-2-3-10-18(16)19/h2-12,20,25H,13-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGQJCSAQUEAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide

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